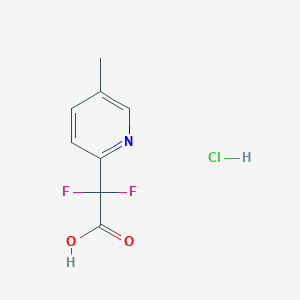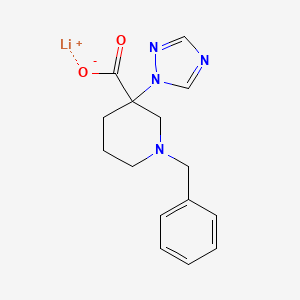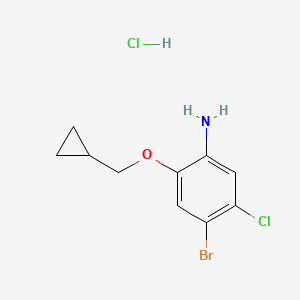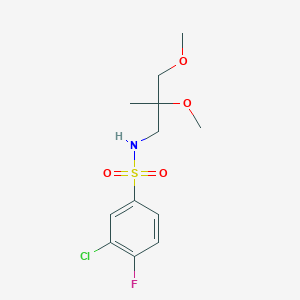
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors.
作用机制
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide works by inhibiting the activity of BTK, a protein that plays a key role in the development and survival of cancer cells. By blocking the activity of BTK, this compound prevents the growth and spread of cancer cells and enhances the effectiveness of other cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation of BTK and downstream signaling pathways, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a key role in the immune response to cancer.
实验室实验的优点和局限性
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying the role of BTK in cancer development and progression. It has also been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for further development as a cancer treatment.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and effectiveness in humans is not yet known. Additionally, like all laboratory tools, this compound has limitations in terms of its specificity and selectivity, and care must be taken to ensure that its effects are not confounded by off-target effects.
未来方向
There are a number of future directions for research on 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide. One area of focus is the development of combination therapies that include this compound, such as the combination of this compound with chemotherapy or radiation therapy. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound, which could help to optimize its use in the clinic. Finally, further preclinical studies are needed to better understand the mechanisms of action and potential side effects of this compound, which will be important for guiding its further development as a cancer treatment.
合成方法
The synthesis of 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-fluorobenzenesulfonyl chloride, which is reacted with 2,3-dimethoxy-2-methylpropylamine to form the intermediate product. This intermediate is then reacted with 3-chloropyridine to form the final product, this compound.
科学研究应用
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO4S/c1-12(19-3,8-18-2)7-15-20(16,17)9-4-5-11(14)10(13)6-9/h4-6,15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBLNSDMOOITQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2786624.png)
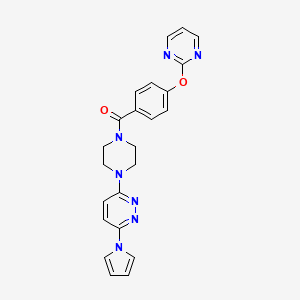
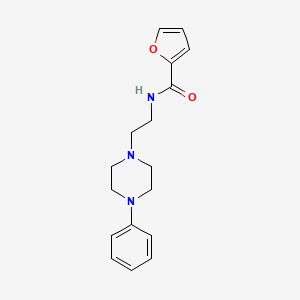
![(5-Bromopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2786628.png)
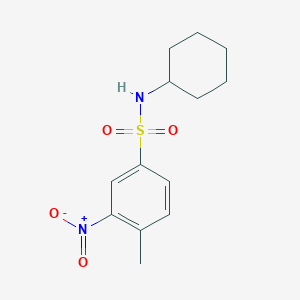
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2786632.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)
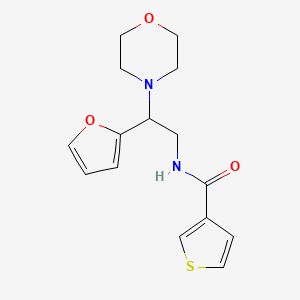
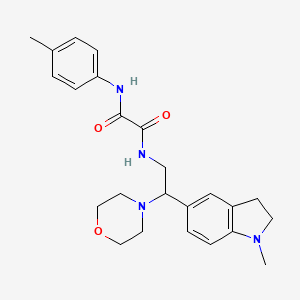
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786641.png)
